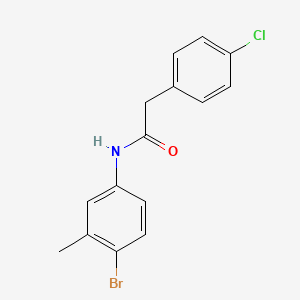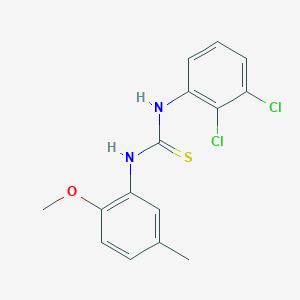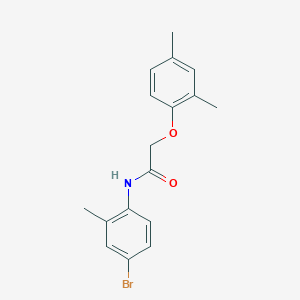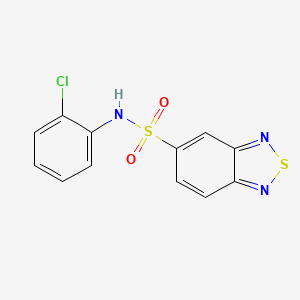![molecular formula C15H13N3O3 B5842350 3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, commonly known as MPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. MPO has been shown to exhibit a range of interesting properties, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of MPO is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with ROS to produce a fluorescent product. This process is thought to involve the formation of a cyclic intermediate, which can undergo further reactions to produce the final fluorescent product.
Biochemical and physiological effects:
MPO has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, MPO has been shown to exhibit anti-inflammatory properties and to inhibit the growth of cancer cells. These effects are thought to be due to the ability of MPO to modulate various signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPO in lab experiments is its strong fluorescence, which makes it a useful tool for studying oxidative stress in cells and tissues. However, one limitation of using MPO is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving MPO. One area of interest is the development of new methods for synthesizing MPO and related compounds. Another area of interest is the further investigation of MPO's mechanism of action and its potential applications in the study of oxidative stress and other biological processes. Additionally, the development of new fluorescent probes based on the structure of MPO could have important implications for the study of various biological processes.
Métodos De Síntesis
MPO can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 4-methoxybenzyl alcohol with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then be reacted with pyridine-3-carboxaldehyde in the presence of a catalyst to form MPO.
Aplicaciones Científicas De Investigación
MPO has been studied extensively for its potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). MPO has been shown to exhibit strong fluorescence in the presence of ROS, making it a useful tool for studying oxidative stress in cells and tissues.
Propiedades
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-4-6-13(7-5-12)20-10-14-17-15(18-21-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZFFZNJLPDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)

![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)


![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)


![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)